molecular formula C16H14Cl4N2O B15044567 3-chloro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide

3-chloro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide

Cat. No.: B15044567
M. Wt: 392.1 g/mol
InChI Key: FTGFNQSSXWXHFU-UHFFFAOYSA-N
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Description

3-chloro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide is an organic compound with a complex structure, characterized by the presence of multiple chlorine atoms and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amination: The acylated product is then subjected to amination, where an amine group is introduced.

    Chlorination: The final step involves the chlorination of the intermediate product to introduce the chlorine atoms at specific positions on the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-chloro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-{2,2,2-trichloro-1-[(2-methoxyanilino)ethyl}benzamide
  • 3-chloro-N-{2,2,2-trichloro-1-[(2,5-dimethylanilino)ethyl}benzamide
  • 3-chloro-N-{2,2,2-trichloro-1-[(3-trifluoromethylanilino)ethyl}benzamide

Uniqueness

3-chloro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C16H14Cl4N2O

Molecular Weight

392.1 g/mol

IUPAC Name

3-chloro-N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]benzamide

InChI

InChI=1S/C16H14Cl4N2O/c1-10-5-2-3-8-13(10)21-15(16(18,19)20)22-14(23)11-6-4-7-12(17)9-11/h2-9,15,21H,1H3,(H,22,23)

InChI Key

FTGFNQSSXWXHFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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